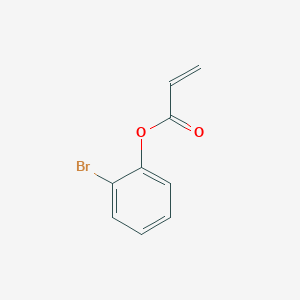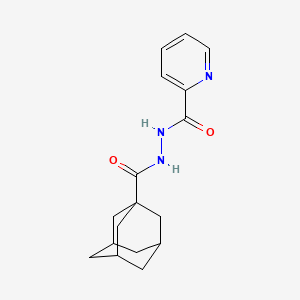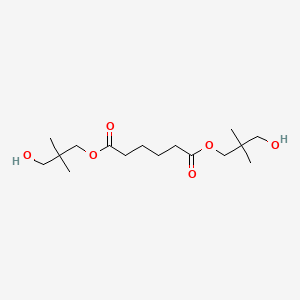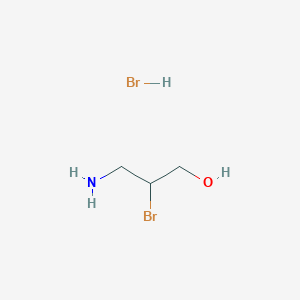
2-Bromophenyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromophenyl prop-2-enoate, also known as trans-2-bromocinnamic acid, is an organic compound with the chemical formula C9H7BrO2. It is characterized by the presence of a bromine atom and a cinnamic acid group in the trans configuration. This compound is a solid with a pungent odor and is soluble in some organic solvents such as alcohols and ethers, but practically insoluble in water .
Vorbereitungsmethoden
The preparation of 2-Bromophenyl prop-2-enoate is typically carried out by reacting cinnamic acid with bromine under acidic conditions. The reaction involves the bromination of cinnamic acid, followed by crystallization purification to obtain a product of high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Bromophenyl prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Bromophenyl prop-2-enoate has several scientific research applications:
Wirkmechanismus
The mechanism by which 2-Bromophenyl prop-2-enoate exerts its effects involves its interaction with molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes like monoamine oxidase and acetylcholinesterase, which are involved in neurodegenerative diseases such as Alzheimer’s . The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Bromophenyl prop-2-enoate can be compared with other similar compounds, such as:
2-Bromocinnamic acid: Similar in structure but may have different reactivity and applications.
2-Bromo-phenylacetic acid: Another brominated aromatic compound with distinct chemical properties and uses.
2-Bromo-phenylpropanoic acid: Shares the bromine and phenyl groups but differs in the carbon chain length and functional groups. These compounds highlight the uniqueness of this compound in terms of its specific applications and reactivity.
Eigenschaften
CAS-Nummer |
89670-71-3 |
|---|---|
Molekularformel |
C9H7BrO2 |
Molekulargewicht |
227.05 g/mol |
IUPAC-Name |
(2-bromophenyl) prop-2-enoate |
InChI |
InChI=1S/C9H7BrO2/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2-6H,1H2 |
InChI-Schlüssel |
VNYTWDAWZSFABS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OC1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14147139.png)
![4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B14147148.png)

![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)
![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)


![methyl (2S)-6,6-dimethoxy-2-[[(2S)-4-[[(3S)-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]-4-[[(2S)-1,6,6-trimethoxy-1-oxohexan-2-yl]amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]hexanoate](/img/structure/B14147202.png)

